An In-Depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Multifunctional Crosslinker for Advanced Bioconjugation
An In-Depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Multifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinking reagent. The guide details its chemical properties, mechanisms of action, and key applications in bioconjugation, with a focus on its utility in the development of antibody-drug conjugates (ADCs), protein immobilization, and peptide dimerization.
Core Concepts and Chemical Properties
Bis-Mal-Lysine-PEG4-TFP ester is a sophisticated crosslinker designed with a unique architecture to facilitate the precise and stable linkage of biomolecules.[1] Its structure is centered around a lysine (B10760008) core, where the alpha (α) and epsilon (ε) amino groups are functionalized with sulfhydryl-reactive maleimide (B117702) groups.[2][3][4] The carboxylic acid of the lysine is connected to a discrete polyethylene (B3416737) glycol (dPEG®) spacer, which terminates in an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.[2][3][4]
The key features of this crosslinker include:
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Dual Maleimide Groups: These groups enable the conjugation to two thiol (-SH) containing molecules, such as the reduced cysteine residues in an antibody's hinge region.[1][5]
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Amine-Reactive TFP Ester: The TFP ester is highly reactive towards primary and secondary amines, forming stable amide bonds.[1][5] TFP esters offer superior hydrolytic stability and higher reactivity with amines compared to the more common N-hydroxysuccinimidyl (NHS) esters.[2][3][4]
-
Lysine Core: This provides a branched structure, allowing for the attachment of two molecules via the maleimide groups.[1]
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PEG4 Spacer: The four-unit polyethylene glycol spacer is hydrophilic, which enhances the water solubility of the crosslinker and the resulting conjugate.[1][5] This spacer also provides flexibility and reduces steric hindrance.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Bis-Mal-Lysine-PEG4-TFP ester.
| Property | Value | Reference |
| CAS Number | 1426164-53-5 | [2][5][6] |
| Molecular Weight | 843.77 g/mol | [2][6][7] |
| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ | [2][4][6] |
| Purity | > 98% | [2][4][5] |
| Spacer Arm Length (α-amine maleimide) | 25 atoms (18.8 Å) | [2][4] |
| Spacer Arm Length (ε-amine maleimide) | 29 atoms (26.1 Å) | [2][4] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [2][4] |
| Storage Conditions | -20°C, protect from light and moisture | [4][6] |
Reaction Mechanisms and Signaling Pathways
The utility of Bis-Mal-Lysine-PEG4-TFP ester lies in its ability to facilitate controlled, sequential reactions with different functional groups.
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Maleimide-Thiol Reaction: The maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2][4][5] Above pH 7.5, the maleimide group can also react with amines.[2]
-
TFP Ester-Amine Reaction: The TFP ester reacts with primary amines at a pH range of 7.5-8.0 to form a stable amide bond.[2][3][4]
The following diagram illustrates the chemical structure of Bis-Mal-Lysine-PEG4-TFP ester.
Caption: Chemical structure of Bis-Mal-Lysine-PEG4-TFP ester.
The logical workflow for a typical bioconjugation experiment using this crosslinker is depicted below.
Caption: General experimental workflow for bioconjugation.
Key Applications and Experimental Protocols
Bis-Mal-Lysine-PEG4-TFP ester is a versatile tool with several important applications in research and drug development.
Antibody-Drug Conjugates (ADCs)
This crosslinker is well-suited for the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[1][2][4] The TFP ester can be reacted with an amine-functionalized drug, and the dual maleimide groups can then be used to conjugate the drug-linker complex to the reduced interchain disulfides of an antibody.
Experimental Protocol: ADC Construction (Generalized)
-
Drug-Linker Conjugation:
-
Dissolve the amine-containing cytotoxic drug and a 1.5-fold molar excess of Bis-Mal-Lysine-PEG4-TFP ester in a suitable organic solvent (e.g., DMSO).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to catalyze the reaction.
-
Incubate at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10-fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Final Conjugation:
-
Immediately add the purified drug-linker conjugate (with maleimide groups) to the reduced antibody at a 5-10 fold molar excess.
-
Incubate at 4°C overnight.
-
Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and aggregated antibody.
-
Characterize the ADC by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protein Immobilization
This crosslinker can be used to immobilize proteins onto amine-functionalized surfaces for applications such as ELISAs, biosensors, and affinity chromatography.[2][4] The TFP ester reacts with the aminated surface, and the maleimide groups can then capture thiol-containing proteins.
Experimental Protocol: Protein Immobilization (Generalized)
-
Surface Activation:
-
Incubate the amine-functionalized solid support (e.g., beads, plate) with a solution of Bis-Mal-Lysine-PEG4-TFP ester in an appropriate buffer (e.g., PBS, pH 7.5) for 1-2 hours at room temperature.
-
Wash the support extensively with buffer to remove unreacted crosslinker.
-
-
Protein Immobilization:
-
Prepare the thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0). If necessary, reduce the protein with a mild reducing agent and subsequently remove the reducing agent.
-
Incubate the activated support with the protein solution for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the support to remove unbound protein.
-
Block any remaining reactive maleimide groups by incubating with a solution of L-cysteine or β-mercaptoethanol.
-
Peptide Dimerization
The dual maleimide groups allow for the dimerization of peptides that contain a single cysteine residue.[2][4] This can be useful for creating bivalent ligands with increased avidity for their targets.
Experimental Protocol: Peptide Dimerization (Generalized)
-
Linker-Peptide Conjugation (Amine-containing Peptide):
-
If one of the peptides has a free amine (e.g., N-terminus or lysine side chain), it can first be reacted with the TFP ester of the crosslinker as described in the ADC protocol.
-
-
Dimerization of Thiol-containing Peptides:
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., PBS, pH 7.0).
-
Add the Bis-Mal-Lysine-PEG4-TFP ester (or the peptide-linker conjugate from step 1) at a 0.5 molar equivalent to the peptide.
-
Incubate at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the dimerized peptide by reverse-phase HPLC.
-
PROTAC Development
Bis-Mal-Lysine-PEG4-TFP ester can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The TFP ester and maleimide groups can be used to conjugate the E3 ligase ligand and the target protein ligand, respectively.
Conclusion
Bis-Mal-Lysine-PEG4-TFP ester is a powerful and versatile tool for researchers in bioconjugation and drug development. Its unique trifunctional nature, combining two thiol-reactive maleimide groups and one amine-reactive TFP ester on a branched, hydrophilic spacer, enables the creation of complex and stable biomolecular conjugates. The applications of this reagent in the construction of ADCs, protein immobilization, peptide dimerization, and PROTAC development highlight its significance in advancing therapeutic and diagnostic strategies. Careful consideration of reaction conditions, particularly pH, is crucial for achieving high-yield and specific conjugations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
